![molecular formula C19H17BrN2O4S B2950570 (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-21-3](/img/structure/B2950570.png)
(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole ring, which is aromatic and thus contributes to the stability of the molecule. The bromobenzoyl group is an electron-withdrawing group, while the methoxyethyl group is an electron-donating group. These groups could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromobenzoyl and methoxyethyl groups. The bromine atom in the bromobenzoyl group could potentially be displaced in a nucleophilic substitution reaction. The methoxyethyl group could potentially undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic benzo[d]thiazole ring could contribute to its stability and potentially its solubility in organic solvents. The bromobenzoyl group is polar, which could influence the compound’s solubility in polar solvents .Future Directions
Benzo[d]thiazole derivatives are a class of compounds with diverse biological activities, and there is ongoing research into their potential applications, particularly in the field of medicinal chemistry . This specific compound could potentially be investigated for its biological activities and potential applications in this context.
Mechanism of Action
This compound is a derivative of 2-aminobenzothiazole , which is a versatile and synthetically accessible scaffold that has been used in various applications in synthetic organic chemistry and biological fields due to its potent pharmacological activities .
Benzothiazole derivatives have been used as chemosensors for the rapid and selective detection of mercury (II) ions in water . .
properties
IUPAC Name |
methyl 2-(2-bromobenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c1-25-10-9-22-15-8-7-12(18(24)26-2)11-16(15)27-19(22)21-17(23)13-5-3-4-6-14(13)20/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZUKDNXTXGBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate |
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